![molecular formula C22H19Cl2NO5S B2892716 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid CAS No. 338961-73-2](/img/structure/B2892716.png)
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid” is a complex organic molecule. It contains a benzyloxy group, a dichloro group, a methylphenylsulfonyl group, and an anilinoacetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyloxy, dichloro, methylphenylsulfonyl, and anilinoacetic acid groups would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antibacterial Activity
Research on anilides of carboxylic and sulfonic acids, which share structural similarities with 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid, has shown effectiveness against Gram-positive bacteria. These studies indicate that the chemical structure, particularly the substituents on the benzene ring and the length of the carbon side chain, plays a significant role in the antimicrobial activity of these compounds. The highest activity was observed with compounds having a C7-C9 side chain, suggesting potential antibacterial applications for related compounds like 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid (Linfield et al., 1983).
Chemical Synthesis and Rearrangements
In the field of synthetic chemistry, compounds with structural elements similar to 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid have been involved in various chemical reactions and rearrangements. For instance, 1-Aryloxy-4-(4′-coumarinyloxy) but-2-ynes undergo thermal rearrangement to yield pyrano[3,2-c][1]-benzopyran derivatives, demonstrating the compound's potential in facilitating complex molecular transformations (Majumdar et al., 1993).
Electrochemical Studies
Electrochemical studies on compounds with sulfophenyl and azo groups indicate the impact of substituent positioning and solution pH on electrochemical behavior. These studies provide insights into the reduction mechanisms and potential applications of similar compounds in electrochemical sensors or redox-based devices (Mandić et al., 2004).
Fluorescence and Photostability
Research on 2,6-bis(arylsulfonyl)anilines, which are structurally related to 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid, has shown significant fluorescence emissions in the solid state. These compounds exhibit well-defined intramolecular hydrogen bonds, enhancing their fluorescence and photostability. This suggests potential applications in developing solid-state fluorescent materials or fluorescence-based sensors (Beppu et al., 2014).
Future Directions
properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO5S/c1-15-7-9-17(10-8-15)31(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)30-14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZZBMIEOGZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

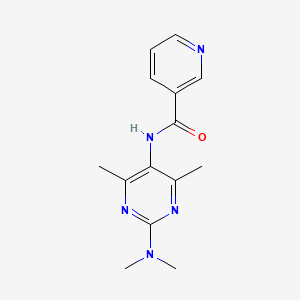
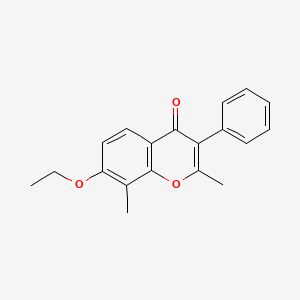
![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)
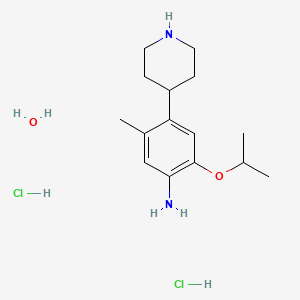
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

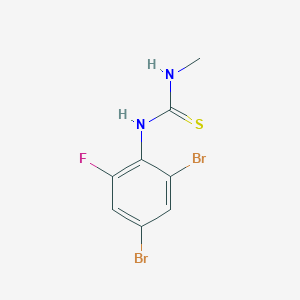
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)
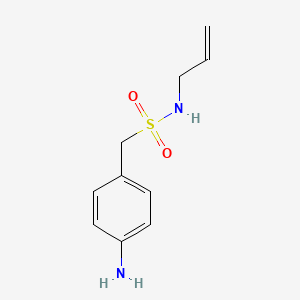
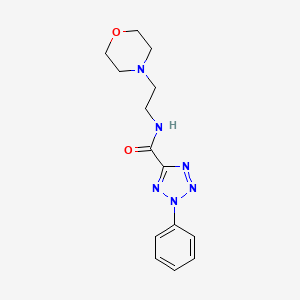
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)